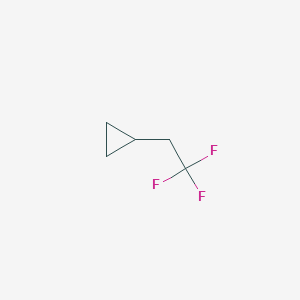
(2,2,2-Trifluoroethyl)cyclopropane
Übersicht
Beschreibung
(2,2,2-Trifluoroethyl)cyclopropane is an organic compound with the molecular formula C5H7F3. It consists of a cyclopropane ring substituted with a trifluoroethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,2,2-Trifluoroethyl)cyclopropane typically involves the reaction of diazo-bis(2,2,2-trifluoroethyl)malonate with alkenes under rhodium catalysis. This reaction yields bisthis compound-1,1-dicarboxylates in good yields . The reaction conditions often include the use of rhodium carbenoid insertion into alkenes, which enhances the electrophilicity of the resulting cyclopropane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of rhodium catalysis and diazo compounds is a common approach in the synthesis of fluorinated cyclopropanes. The scalability of these methods makes them suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: (2,2,2-Trifluoroethyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The trifluoroethyl group can be oxidized to form trifluoroacetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with indoles, under Lewis acid activation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Lewis acids like aluminum chloride or boron trifluoride are often employed to facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Trifluoroacetic acid.
Substitution: Various substituted cyclopropanes, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2,2,2-Trifluoroethyl)cyclopropane has several applications in scientific research:
Biology: The compound’s unique properties make it useful in studying protein-ligand interactions and enzyme mechanisms.
Industry: It is used in the production of materials with enhanced chemical and thermal stability.
Wirkmechanismus
The mechanism of action of (2,2,2-Trifluoroethyl)cyclopropane involves its interaction with various molecular targets. For instance, in biological systems, it can interact with enzymes and proteins, altering their activity. The trifluoroethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles . This reactivity is crucial in its role as a synthetic intermediate in organic chemistry.
Vergleich Mit ähnlichen Verbindungen
(Difluoromethylene)cyclopropanes: These compounds are similar in structure but contain a difluoromethylene group instead of a trifluoroethyl group.
Cyclopropane: The parent compound without any fluorine substitution.
Uniqueness: (2,2,2-Trifluoroethyl)cyclopropane is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it more versatile in synthetic applications compared to its non-fluorinated counterparts .
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3/c6-5(7,8)3-4-1-2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUIWXXZNWWSHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901296011 | |
| Record name | (2,2,2-Trifluoroethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901296011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3096-54-6 | |
| Record name | (2,2,2-Trifluoroethyl)cyclopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3096-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,2,2-Trifluoroethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901296011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (2,2,2-trifluoroethyl)cyclopropane-1,1-dicarboxylates particularly reactive?
A1: The research highlights the enhanced electrophilicity of this compound-1,1-dicarboxylates. [, ] This heightened reactivity stems from the presence of the electron-withdrawing bis(2,2,2-trifluoroethyl) ester groups on the cyclopropane ring. These groups create a donor-acceptor system, making the cyclopropane ring more susceptible to nucleophilic attack. The papers demonstrate this enhanced reactivity through reactions with indole, showcasing the potential of these compounds as valuable building blocks in organic synthesis.
Q2: How are this compound-1,1-dicarboxylates synthesized?
A2: The synthesis of this compound-1,1-dicarboxylates is achieved through a rhodium-catalyzed cyclopropanation reaction. [, ] Diazo-bis-2,2,2-trifluoroethylmalonate acts as the key reagent, reacting with various alkenes in the presence of a rhodium catalyst. This method offers a versatile and efficient route to access a diverse range of this compound-1,1-dicarboxylates in good yields.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


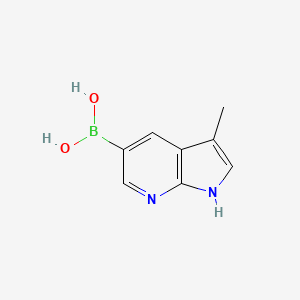
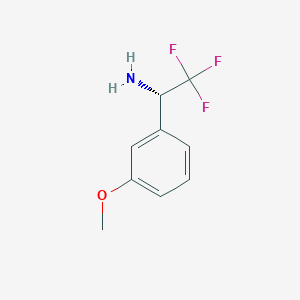
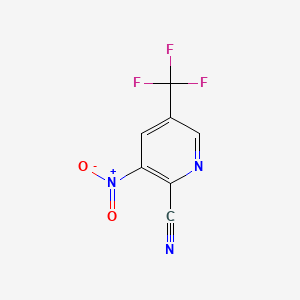
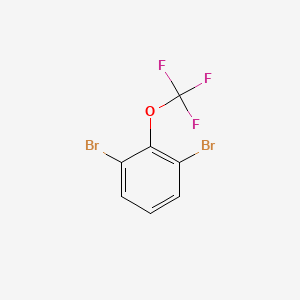
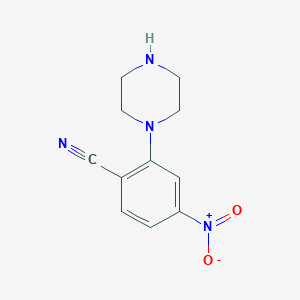



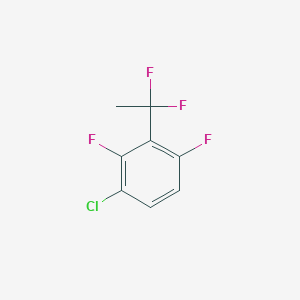

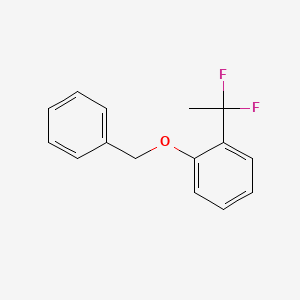

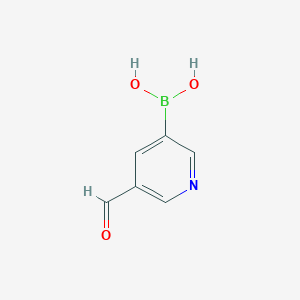
![2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine](/img/structure/B1390551.png)
